molecular formula C23H20Cl2F3N5O2S B607176 1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea CAS No. 2301866-59-9

1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea

Cat. No. B607176
M. Wt: 558.4012
InChI Key: PIEQDBPBBQPLPL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiourea group, a piperidine ring, and a pyridine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and pyridine rings, the introduction of the chloro and trifluoromethoxy groups, and finally the formation of the thiourea group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyridine and piperidine rings would likely contribute to the rigidity of the molecule, while the chloro and trifluoromethoxy groups could affect its electronic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiourea group, which can act as a nucleophile, and the chloro and trifluoromethoxy groups, which are electron-withdrawing and could therefore make the molecule more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and trifluoromethoxy groups could increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Chemical Interactions and Structural Analysis

  • The compound has been identified in the study of Glycine Transporter 1 (GlyT1) inhibitors, showing potent inhibitory activity and a favorable pharmacokinetics profile. It's notably different in physicochemical properties compared to related compounds, making it a significant subject in neurochemical research (Yamamoto et al., 2016).
  • It's involved in the synthesis and characterization of multidrug-resistant tuberculosis (MDR-TB) related substances. The study provided a detailed spectral characterization of various related substances, which are significant in the pharmaceutical analysis and quality control of MDR-TB drugs (Jayachandra et al., 2018).
  • Structural analysis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors indicates the compound's relevance in the study of molecular structures, with a focus on the dihedral angles between aromatic rings and the distances between atoms. These structural insights are critical for understanding the molecule's interaction with biological systems and its potential applications in drug design (Li et al., 2005).

Synthesis and Derivative Studies

  • The compound is related to the synthesis of key intermediates for herbicides, showcasing its relevance in agricultural chemistry. This includes the optimization of reaction conditions for the synthesis of highly efficient herbicide intermediates (Hang-dong, 2010).
  • It's part of studies focusing on the synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety. These studies are significant in the development of new fungicides, showing the compound's potential in agricultural chemistry (Bai et al., 2020).

Analytical and Quality Control

  • The compound is involved in the synthesis and chemical characterization of various pharmaceutical and chemical intermediates. This includes the analysis of related substances in pharmaceutical products, which is crucial for ensuring drug safety and efficacy (Murmu et al., 2019).

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

properties

IUPAC Name

1-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2F3N5O2S/c24-17-12-16(35-23(26,27)28)3-4-18(17)34-19-5-9-30-21(20(19)25)33-10-6-14(7-11-33)31-22(36)32-15-2-1-8-29-13-15/h1-5,8-9,12-14H,6-7,10-11H2,(H2,31,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQDBPBBQPLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=S)NC2=CN=CC=C2)C3=NC=CC(=C3Cl)OC4=C(C=C(C=C4)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea
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1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea
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1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea
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1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea
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1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea

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